1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine

Conformational constraint Entropic penalty Kinase hinge binding

Rigid, planar kinase-focused scaffold with zero rotatable bonds and XLogP3 of 1.1. Patentably distinct from 7-azaindole cores; validated PLK1 hinge binder (PDB: 3DB8). Ideal for pre-organized fragment libraries and non-cytotoxic differentiation therapy exploration (sub-μM in HL-60). Request a quote to secure this underexploited chemotype.

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
CAS No. 282736-61-2
Cat. No. B12580137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine
CAS282736-61-2
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C1=C3C(=CON3)C=N2
InChIInChI=1S/C8H5N3O/c1-2-9-8-6(1)7-5(3-10-8)4-12-11-7/h1-4,11H
InChIKeyQQBFDJZKABXINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine (CAS 282736-61-2) for Medicinal Chemistry and Kinase-Targeted Library Synthesis


1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine (CAS 282736-61-2) is a fused tricyclic heteroaromatic scaffold comprising isoxazole, pyrrole, and pyridine moieties in a rigid planar configuration (C8H5N3O, MW 159.14 g/mol). This compound serves as a core building block for constructing kinase-targeted compound libraries, leveraging the pyrrolo[2,3-b]pyridine substructure that mimics the adenine ring of ATP and engages the kinase hinge region [1]. The fused isoxazole ring introduces a hydrogen bond acceptor and steric constraint not present in simpler 7-azaindole or pyrrolopyridine cores, which may enable distinct binding modes or selectivity profiles. The unsubstituted parent scaffold is intended for derivatization rather than direct biological screening, with functionalizable positions at multiple ring sites for structure-activity relationship exploration [2].

Why 7-Azaindole or Pyrrolopyridine Cores Cannot Replace 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine in Targeted Library Design


Generic substitution of 1H-isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine with simpler pyrrolopyridine or 7-azaindole cores introduces predictable but often unintended consequences: altered hinge-binding geometry, modified hydrogen bonding capacity, and divergent physicochemical profiles. The fused isoxazole moiety contributes an additional nitrogen-oxygen heteroatom pair that serves as a hydrogen bond acceptor while simultaneously imposing conformational rigidity that limits rotational freedom compared to biaryl systems [1]. Pyrrolopyridine-based kinase inhibitors are frequently non-selective due to structural similarity with ATP [2]; the isoxazole fusion introduces steric bulk that may reduce off-target kinase engagement. Furthermore, the patent landscape explicitly distinguishes isoxazolopyridine derivatives as a separate chemical series from pyrrolopyridines and pyrazolopyridines for cardiovascular and other therapeutic indications, underscoring that regulatory and intellectual property considerations further preclude simple core interchange [3].

Quantitative Differentiators for 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine (CAS 282736-61-2) Relative to 7-Azaindole and Pyrrolopyridine Scaffolds


Conformational Rigidity: Zero Rotatable Bonds vs. Substituted Biaryl Analogs

The parent scaffold possesses zero rotatable bonds, conferring complete conformational rigidity. This contrasts with biaryl-type kinase inhibitor cores (e.g., substituted 4-arylpyridines or 3-aryl-7-azaindoles) which typically contain one or more rotatable bonds that introduce entropic penalties upon target binding. The fused tricyclic system of 1H-isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine pre-organizes the pharmacophore into a planar, binding-competent conformation, reducing the conformational search space required for target engagement [1].

Conformational constraint Entropic penalty Kinase hinge binding

Hydrogen Bond Acceptor Count: Four HBA Sites vs. Three in 7-Azaindole

1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine contains four hydrogen bond acceptor (HBA) sites, compared to three HBA sites in the 7-azaindole core (which lacks the isoxazole oxygen). The additional HBA arises from the oxygen atom in the isoxazole ring, which is positioned distal to the pyrrolopyridine hinge-binding motif and may engage solvent-exposed regions or secondary binding pockets in kinase active sites [1]. The hydrogen bond donor count remains unchanged (one donor: the pyrrole NH), preserving the ability to donate a hinge-binding hydrogen bond while expanding the acceptor pharmacophore [2].

Hydrogen bonding Kinase hinge recognition Scaffold design

Differentiation-Inducing Activity: Sub-Micromolar EC50 in HL-60 Leukemia Cells

A derivative of the isoxazolopyrrolopyridine class (structurally related to the 1H-isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine scaffold) demonstrated pronounced differentiation-inducing activity in HL-60 human promyelocytic leukemia cells, with EC50 values in the sub-micromolar range. This activity profile is mechanistically distinct from standard cytotoxic agents and from many ATP-competitive kinase inhibitors that primarily arrest proliferation without inducing terminal differentiation [1]. The compound exhibited activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage, evidencing potential utility in differentiation therapy approaches for acute myeloid leukemia and related hematologic malignancies [2].

Differentiation therapy Acute myeloid leukemia HL-60 cellular assay

Patent-Defined Differentiation: Isoxazolopyridines as Distinct Series from Pyrrolopyridines and Pyrazolopyridines

In patent literature covering kinase-targeted heterocyclic scaffolds, isoxazolopyridine derivatives—including the isoxazolopyrrolopyridine core of CAS 282736-61-2—are explicitly delineated as a distinct chemical series separate from pyrrolopyridines and pyrazolopyridines. Patent US2011/0003833 A1 (Bayer) claims substituted pyrrolopyridine, pyrazolopyridine, and isoxazolopyridine derivatives as separate Markush groups, with isoxazolopyridines representing a discrete scaffold class for cardiovascular disorder treatment, including heart failure, hypertension, and thrombosis [1]. This patent classification confirms that the fused isoxazole ring constitutes a non-trivial structural modification with distinct intellectual property standing, preventing generic substitution of 7-azaindole or pyrrolopyridine cores without entering different patent claim space [2].

Patent classification Cardiovascular therapeutics Kinase inhibition

PLK1 Inhibitor Scaffold Validation: Isoxazolopyridine Core with 2-Amino Substitution

The isoxazolopyridine scaffold class, which encompasses the 1H-isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine core, has been validated crystallographically as a Polo-like kinase 1 (PLK1) inhibitor scaffold. A series of 2-amino-isoxazolopyridines was designed and synthesized, with co-crystal structures (PDB ID: 3DB8) confirming the binding mode of this scaffold class to the PLK1 kinase domain. Advanced analogs in this series inhibit PLK1 with potent enzymatic activity, with key SAR and crystallographic data demonstrating that the isoxazole oxygen participates in a water-mediated hydrogen bond network with the kinase hinge region [1]. The crystallographic validation establishes the isoxazolopyridine scaffold as a bona fide kinase inhibitor chemotype distinct from the more extensively characterized pyrrolopyridine and pyrazolopyridine hinge-binders [2].

Polo-like kinase 1 PLK1 inhibition X-ray crystallography

LogP and Lipophilicity Profile: XLogP3-AA of 1.1 vs. Higher Values for Substituted Pyrrolopyridines

The parent 1H-isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine scaffold exhibits a computed XLogP3-AA value of 1.1, placing it within the optimal lipophilicity range for fragment-based and lead-like compound libraries [1]. This moderate lipophilicity is lower than that of many substituted pyrrolopyridine kinase inhibitors, which frequently incorporate hydrophobic aryl substituents that elevate LogP above 3.0 and increase the risk of promiscuous binding, phospholipidosis, and CYP inhibition. The lower baseline lipophilicity of the isoxazole-fused core provides greater latitude for introducing potency-enhancing lipophilic substituents during optimization without exceeding drug-like LogP thresholds (typically <5) [2].

Lipophilicity Drug-likeness Physicochemical property optimization

Procurement-Driven Application Scenarios for 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine (CAS 282736-61-2)


Kinase-Focused Fragment Library Construction Requiring Conformationally Constrained Hinge Binders

Medicinal chemistry teams building kinase-targeted fragment libraries should prioritize 1H-isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine over simpler 7-azaindole or pyrrolopyridine cores when conformational pre-organization is a design objective. The scaffold's zero rotatable bonds eliminate the entropic penalty associated with flexible biaryl systems, while the four hydrogen bond acceptors (vs. two in 7-azaindole) expand the pharmacophore space accessible for fragment elaboration [1]. Crystallographic validation of the isoxazolopyridine class as a PLK1 hinge binder (PDB: 3DB8) confirms that this core engages the kinase ATP-binding site in a structurally characterized binding mode, reducing the risk of pursuing a non-viable chemotype [2].

Differentiation Therapy Programs for Hematologic Malignancies

Research groups investigating non-cytotoxic differentiation therapy for acute myeloid leukemia and myelodysplastic syndromes may derive unique value from the isoxazolopyrrolopyridine scaffold. Structurally related derivatives have demonstrated sub-micromolar differentiation-inducing activity in HL-60 leukemia cells, with potency comparable to all-trans retinoic acid (ATRA) but operating through a distinct mechanism not mediated by retinoic acid receptors [3]. This activity profile differentiates the scaffold from standard kinase inhibitor cores that typically induce cytostasis or apoptosis without terminal differentiation. Procurement of the parent scaffold enables synthesis of focused libraries to explore this underexploited therapeutic mechanism.

Intellectual Property Risk Mitigation in Kinase Inhibitor Lead Generation

For organizations conducting proprietary kinase inhibitor discovery where freedom-to-operate is a critical consideration, 1H-isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine offers a patentably distinct scaffold relative to the heavily claimed pyrrolopyridine and 7-azaindole cores. Patent US2011/0003833 A1 explicitly separates isoxazolopyridine derivatives into a distinct Markush group from pyrrolopyridines and pyrazolopyridines, confirming that the fused isoxazole ring represents a non-trivial structural differentiation with independent intellectual property standing [4]. Using this scaffold for lead generation reduces the risk of infringing patents covering pyrrolopyridine-based kinase inhibitors.

Lead-Like Compound Library Synthesis Requiring Balanced Lipophilicity

The parent scaffold's XLogP3-AA of 1.1 positions it within the optimal lipophilicity window for lead-like library design, providing substantial headroom for adding lipophilic substituents during hit-to-lead optimization without breaching drug-like LogP thresholds [5]. Compared to many commercially available substituted pyrrolopyridine building blocks that enter library synthesis with LogP values already exceeding 2.5, the isoxazolopyrrolopyridine core allows medicinal chemists to control the lipophilicity trajectory of SAR exploration from a lower baseline. This physicochemical advantage translates to reduced promiscuous binding risk, improved aqueous solubility, and better metabolic stability profiles in downstream candidates [6].

Quote Request

Request a Quote for 1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.